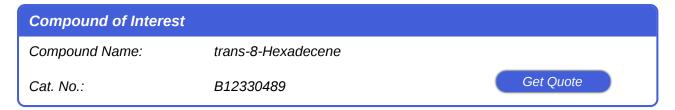




Technical Guide: (E)-8-Hexadecene

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CAS Number: 74533-91-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-8-Hexadecene, including its chemical and physical properties, a detailed representative synthesis protocol, and relevant spectroscopic data. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

Quantitative data for (E)-8-Hexadecene is summarized in the tables below. Due to a lack of experimentally determined values in published literature for certain properties, estimates based on trends for analogous long-chain alkenes are provided where noted.[1][2][3][4][5]

Table 1: General and Physical Properties



Property	Value	Source
Molecular Formula	C16H32	PubChem[6]
Molecular Weight	224.43 g/mol	PubChem[6][7]
Physical State	Liquid at room temperature (probable)	General Alkene Properties[3] [4]
Boiling Point	~284 °C (estimated)	Comparison with n- hexadecane and other C16 alkenes
Melting Point	Not reported	
Density	~0.78 g/cm³ (estimated)	Comparison with analogous alkenes
Solubility	Insoluble in water; soluble in non-polar organic solvents.	General Alkene Properties[1] [2][3]

Table 2: Spectroscopic Data (Predicted)

Spectrum Type	Key Features
¹H-NMR (CDCl₃)	~5.4 ppm (m, 2H, -CH=CH-); ~2.0 ppm (m, 4H, -CH ₂ -CH=); ~1.2-1.4 ppm (m, 20H, -CH ₂ -); ~0.9 ppm (t, 6H, -CH ₃)
¹³ C-NMR (CDCl ₃)	~130.5 ppm (-CH=CH-); ~32.7 ppm (-CH ₂ -CH=); ~29-30 ppm (-CH ₂ - chain); ~22.8 ppm (-CH ₂ - CH ₃); ~14.2 ppm (-CH ₃)
IR Spectroscopy	~3020 cm ⁻¹ (C-H stretch, vinylic); ~2955, 2920, 2850 cm ⁻¹ (C-H stretch, aliphatic); ~1670 cm ⁻¹ (C=C stretch); ~965 cm ⁻¹ (C-H bend, transalkene)
Mass Spectrometry	Molecular Ion [M] ⁺ at m/z = 224. Key fragments from allylic cleavage and fragmentation of the alkyl chain.



Table 3: Computed Properties

Property	Value	Source
XLogP3-AA	7.9	PubChem[6]
Hydrogen Bond Donor Count	0	PubChem[6]
Hydrogen Bond Acceptor Count	0	PubChem[6]
Rotatable Bond Count	12	PubChem[6]
Kovats Retention Index	Semi-standard non-polar: 1571-1575; Standard polar: 1608	PubChem[6]

Experimental Protocols

While a specific published protocol for the synthesis of (E)-8-Hexadecene is not readily available, the Julia-Kocienski olefination is a highly effective and stereoselective method for the preparation of (E)-alkenes.[8][9][10][11][12] The following is a representative experimental protocol for the synthesis of (E)-8-Hexadecene from readily available starting materials.

Representative Synthesis of (E)-8-Hexadecene via Julia-Kocienski Olefination

This protocol describes the reaction between 1-(phenylsulfonyl)octane and octanal.

Step 1: Preparation of 1-(Phenylsulfonyl)octane

- To a solution of 1-octanethiol (1 equivalent) in a suitable solvent such as dichloromethane, add hydrogen peroxide (2.2 equivalents) and a catalytic amount of a suitable catalyst like ammonium molybdate.
- Stir the reaction mixture at room temperature until the oxidation is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, perform an aqueous workup and purify the crude product by column chromatography on silica gel to yield 1-(phenylsulfonyl)octane.



Step 2: Julia-Kocienski Olefination

- Dissolve 1-(phenylsulfonyl)octane (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium (n-BuLi) (1.1 equivalents), dropwise to the solution. Stir for 30-60 minutes at -78 °C to form the sulfonyl carbanion.
- Add octanal (1.2 equivalents) dropwise to the reaction mixture.
- Allow the reaction to proceed at -78 °C for several hours, or until TLC analysis indicates the consumption of the starting materials.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature, then extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to obtain pure (E)-8-Hexadecene.
- Confirm the structure and purity of the product using NMR, IR, and mass spectrometry.

Visualizations

Synthesis of (E)-8-Hexadecene via Julia-Kocienski Olefination

The following diagram illustrates the logical workflow for the synthesis of (E)-8-Hexadecene using the Julia-Kocienski olefination. This method is known for its high (E)-selectivity.[8][10][12]

Caption: Julia-Kocienski olefination workflow for (E)-8-Hexadecene.



General Wittig Reaction Workflow for Alkene Synthesis

The Wittig reaction is another cornerstone of alkene synthesis.[13][14][15][16][17] The general workflow is depicted below. For (E)-alkene selectivity with non-stabilized ylides, modifications such as the Schlosser modification may be necessary.[16]

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